molecular formula C26H27N3O3S2 B4371244 (1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4371244
M. Wt: 493.6 g/mol
InChI Key: WDGOAZCSHPPZBV-UHFFFAOYSA-N
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Description

(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a benzyl group, two methyl groups, and a thienylsulfonyl-piperazinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE can be achieved through a multi-step process involving Fischer indolisation and N-alkylation. The Fischer indolisation involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core. This is followed by N-alkylation using alkyl halides to introduce the benzyl group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indolisation and N-alkylation steps to ensure high yield and purity. This could include the use of microwave irradiation to reduce reaction times and the selection of appropriate solvents and catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of (1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

(1-benzyl-2,3-dimethylindol-5-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S2/c1-19-20(2)29(18-21-7-4-3-5-8-21)24-11-10-22(17-23(19)24)26(30)27-12-14-28(15-13-27)34(31,32)25-9-6-16-33-25/h3-11,16-17H,12-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGOAZCSHPPZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 2
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(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 3
Reactant of Route 3
(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 5
Reactant of Route 5
(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 6
(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

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